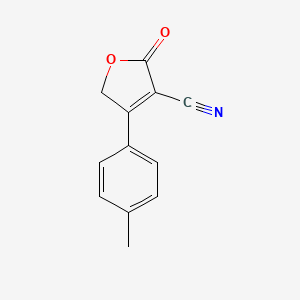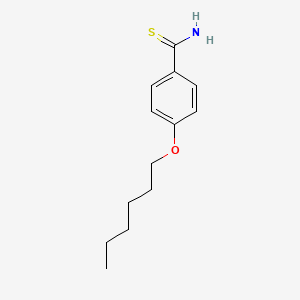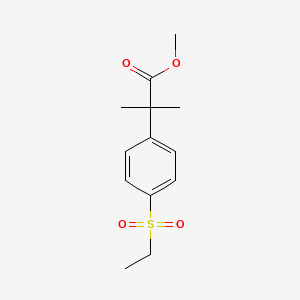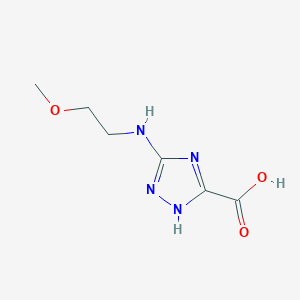![molecular formula C18H14N4O B13872804 4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile is a complex organic compound with a unique structure that includes a pyridazinone ring, an aminophenyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via nucleophilic substitution reactions, where an appropriate aminophenyl derivative reacts with the pyridazinone intermediate.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile group to the aminophenyl-pyridazinone intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Shares the aminophenyl and benzonitrile groups but lacks the pyridazinone ring.
4-(4-Chloro-3-methylphenoxy)benzonitrile: Contains a chloro and methyl-substituted phenoxy group instead of the aminophenyl group.
4-Iodo-3-(trifluoromethyl)benzonitrile: Features an iodo and trifluoromethyl group, differing significantly in electronic properties.
Uniqueness
4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of the pyridazinone ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H14N4O |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
4-[3-[(3-aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H14N4O/c19-12-13-4-6-16(7-5-13)22-9-8-18(23)17(21-22)11-14-2-1-3-15(20)10-14/h1-10H,11,20H2 |
Clave InChI |
DAORPGQTIDWGAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CC2=NN(C=CC2=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)









